Compound Description: 3FL-M is a synthetic compound investigated for its hepatoprotective effects against diethylnitrosamine (DEN)-induced liver injury in rats []. The study demonstrated that 3FL-M normalized liver enzyme and cytokine levels and resolved hepatocyte damage caused by DEN. Molecular docking studies suggested a significant binding affinity of 3FL-M to tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating a potential mechanism for its hepatoprotective action.
Relevance: While 3FL-M does not share a direct structural resemblance to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, both compounds were investigated using molecular docking studies to understand their interactions with biological targets and their potential therapeutic applications []. This shared research approach makes 3FL-M a relevant compound for comparison.
Compound Description: ABBV-744 is a potent and selective BET bromodomain inhibitor with a preference for binding to the second bromodomain (BD2) []. This selectivity distinguishes it from other BET inhibitors currently in clinical development, which typically bind to all eight BET bromodomains with similar affinity. ABBV-744 was developed with the aim of improving the therapeutic index of BET inhibitors by specifically targeting a subset of bromodomains.
Relevance: While ABBV-744 and 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole belong to different chemical classes and target different biological pathways, they both exemplify the principle of pursuing selectivity in drug design []. This shared focus on achieving a more targeted therapeutic effect by optimizing binding to specific targets makes ABBV-744 a relevant compound for comparison.
Compound Description: This compound is a synthesized indole derivative []. The paper describes a synthetic route for its preparation, employing sulfide etherification, amination, and Nenitzescu reactions to achieve the final compound.
Relevance: The presence of a bromoindole moiety in this compound makes it structurally related to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. The shared core structure suggests potential similarities in their chemical properties and potential biological activities.
Compound Description: DB07075 is a potential anticancer agent identified through virtual screening targeting the COT (Tpl2/MAP3K8) kinase []. This kinase plays a crucial role in TNF-α production and inflammatory responses, making it a relevant target for cancer and inflammatory diseases. Molecular docking studies revealed that DB07075 binds strongly to the active site of COT, indicating a potential mechanism for its anticancer activity.
Relevance: Both DB07075 and 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole contain an indazole core, highlighting a structural connection between these compounds []. Despite differences in the substituent groups, this shared core structure might contribute to similarities in their physicochemical properties and potential interactions with biological targets.
Compound Description: This group of compounds represents a series of new broad-spectrum cephalosporins, specifically designed to possess anti-pseudomonal activity []. The research focuses on modifying the 7-acyl side chain and the N-acyl groups to enhance their antibacterial properties.
Relevance: While structurally dissimilar from 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, this group of cephalosporins exemplifies the importance of systematic structural modifications to optimize biological activity []. This principle of medicinal chemistry applies to both compounds, even if their target therapeutic areas and structural classes differ.
Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase []. This kinase is frequently dysregulated in various human cancers, making it a promising target for anticancer therapies. AMG 337 demonstrates robust in vivo antitumor activity, highlighting its potential as a therapeutic agent.
Relevance: The use of fluorine substitution in AMG 337 aligns with the presence of fluorine in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. Fluorine is a commonly employed bioisostere in medicinal chemistry, often introduced to modulate a molecule’s lipophilicity, metabolic stability, and binding affinity. The presence of a fluorine atom in both compounds suggests that similar design strategies might have been employed to optimize their pharmacological profiles.
Compound Description: This compound is a gyrase inhibitor, acting on bacterial DNA gyrase, an essential enzyme for bacterial DNA replication []. The compound exists in different solid forms, including a free base and a hydrochloride salt, each with its unique characteristics.
Relevance: The presence of a fluorine atom in this gyrase inhibitor, similar to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, suggests a shared strategy in utilizing fluorine as a bioisostere to potentially enhance its pharmacological properties [].
Compound Description: This compound is a potent BACE1 (beta-secretase 1) inhibitor []. BACE1 is a key enzyme involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Relevance: This BACE1 inhibitor, like 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, incorporates fluorine atoms in its structure []. This suggests the intentional use of fluorine as a substituent to potentially modulate the compound's physicochemical properties and biological activity.
6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one
Compound Description: This compound serves as a versatile precursor for synthesizing diverse coumarin derivatives []. Coumarins are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Relevance: The presence of a bromine substituent in this coumarin derivative bears resemblance to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. Halogen substitutions, such as bromine, can significantly influence a molecule's polarity, reactivity, and interactions with biological targets.
Compound Description: This group of compounds are BRAF kinase inhibitors []. BRAF is a serine/threonine kinase often mutated in various cancers, making it a target for anticancer drug development. These carbamate derivatives exhibit potential for the prevention and treatment of cancers such as malignant melanoma.
Relevance: The presence of fluorine substitution in these carbamate derivatives aligns with its presence in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. The shared use of fluorine substitution suggests a common strategy in drug design, potentially to enhance pharmacological properties like metabolic stability and target binding affinity.
Compound Description: TAK-915 is a selective inhibitor of phosphodiesterase 2A (PDE2A) []. It has been investigated for its potential in treating cognitive impairment associated with neuropsychiatric and neurodegenerative disorders.
Relevance: Although structurally different from 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, TAK-915 exemplifies a drug targeting a specific subtype of an enzyme family (PDE2A), similar to the selective nature observed in some related compounds to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole [].
Compound Description: This compound represents a novel pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A (PDE2A) inhibitor []. It demonstrates an ability to increase cyclic guanosine monophosphate (cGMP) levels in the rat brain, suggesting potential for enhancing cognitive performance.
Relevance: Although structurally different from 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, this compound belongs to a novel chemical series that exhibits selective inhibition of PDE2A [], similar to the principle observed in some related compounds to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole.
Compound Description: Compound I is an ester derivative recognized for its potential in treating specific types of cancer []. The compound has been the focus of development efforts aimed at improving its synthesis to enhance its accessibility for research and potential therapeutic applications.
Relevance: Compound I shares a common structural motif with 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, particularly the presence of a substituted indole ring []. This structural similarity, even with different substitution patterns, suggests these compounds could share similar synthetic building blocks or strategies during their production.
Compound Description: This compound is a pyrrolone derivative whose crystal structure has been elucidated using X-ray diffraction analysis [].
Relevance: Similar to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, this compound possesses a bromine substituent attached to a heterocyclic ring []. This shared structural feature suggests that these compounds might exhibit comparable reactivity or physicochemical characteristics attributed to the bromine substitution.
Compound Description: This compound is a hydrazone derivative synthesized from 5-fluoro-1-methyl-1H-indol-2,3-dione and 3-[4-(methylsulfanyl)phenyl]thiosemicarbazide []. Its crystal structure, determined using X-ray diffraction, reveals a planar conformation stabilized by intramolecular hydrogen bonds.
Relevance: This compound shares a similar structural motif with 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, notably the presence of a fluorine-substituted aromatic ring []. The presence of fluorine in both compounds suggests a possible shared interest in its influence on the molecules' properties or biological activities.
Compound Description: This series of compounds was designed and synthesized for their potential antibacterial activity []. They incorporate a trifluoroethoxy group, aiming to potentially enhance their pharmacological properties.
Relevance: These derivatives, much like 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, demonstrate the incorporation of fluorine-containing groups []. This shared structural feature suggests that researchers recognize the potential benefits of fluorine substitution in modulating biological activity.
Compound Description: Brivanib alaninate is a prodrug of the dual VEGFR-2/FGFR-1 kinase inhibitor BMS-540215 []. It was designed to overcome the solubility and bioavailability limitations of the parent compound and is currently in phase II clinical trials for cancer treatment.
Relevance: Both Brivanib alaninate and 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole utilize fluorine in their structures [], highlighting the importance of this atom in drug design.
Compound Description: This compound and its related seleno-sugar analogs are useful in studying protein-carbohydrate interactions []. The 19F and 77Se atoms present in these molecules act as reporter nuclei for nuclear magnetic resonance (NMR) spectroscopy.
Relevance: This compound, with its fluorine substitution, exemplifies a common strategy in incorporating fluorine for specific purposes like NMR studies, a concept relevant to understanding the rationale behind fluorine's inclusion in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole [].
Compound Description: DMEQ-COCl is a derivatization reagent used in a high-performance liquid chromatography (HPLC) method for determining phenol and chlorophenols in tap water []. It reacts with these compounds to form fluorescent derivatives, enhancing detection sensitivity.
Relevance: Although not a direct structural analog, the use of DMEQ-COCl to improve analytical sensitivity in HPLC highlights the importance of optimizing analytical techniques []. This principle is broadly applicable in chemistry and relevant to characterizing and quantifying compounds like 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole.
Compound Description: This compound is significant for its distinct crystalline form, termed Form N-1, which is the subject of a patent []. The crystalline form of a compound can significantly impact its properties, including stability, solubility, and bioavailability.
Relevance: This compound, like 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, underscores the importance of understanding the solid-state properties of drug candidates [].
6-Amino-1H-indazole and 4-Aminobenzofuran Compounds
Compound Description: These classes of compounds have been identified as phosphodiesterase 4 (PDE4) inhibitors []. PDE4 is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule with roles in various physiological processes.
Relevance: The 6-amino-1H-indazole compounds share a structural similarity with 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, especially the presence of the indazole core []. This common scaffold suggests that these compounds might exhibit similar chemical reactivity or interactions with biological targets.
Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator []. The study investigates its mechanism of action in relaxing ovine pulmonary artery, suggesting that it stimulates the sodium pump independently of cGMP.
Relevance: While structurally different from 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, BAY 41-2272 shares the characteristic of containing a fluorine-substituted aromatic ring []. This highlights a shared approach in leveraging fluorine's properties in medicinal chemistry.
Compound Description: This compound is synthesized via a halogenated hydrocarbon amination reaction []. It demonstrates anti-Mycobacterium phlei 1180 activity.
Relevance: The presence of a bromine-substituted aromatic ring in this compound draws a parallel to the structure of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole [].
Compound Description: This family of compounds undergoes a ring transformation to yield 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazoles []. The reaction proceeds under mild conditions, highlighting the reactivity of the benzotriazocinone system.
Relevance: The reaction product of 3,4-Dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones, 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazoles, contains an indazole core structure, directly linking it to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole [].
6-Amino-3-bromo-1-(2-deoxy-2-fluoro-â-D-arabinofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (1) and 3-Bromo-1-(2-deoxy-2-fluoro-â-D-arabinofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamine (2)
Compound Description: These compounds are 2′-deoxy-2′-fluoro-â-D-arabinonucleosides incorporating a 3-bromopyrazolo[3,4-d]pyrimidine base []. They exhibit a distinct rigid N-conformation in solution, which differs from that of the parent purine nucleosides.
Relevance: These compounds showcase the impact of fluorine substitution on nucleoside conformation [], a concept relevant to understanding the potential influence of fluorine in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole.
Compound Description: These compounds are potent P2X7 receptor antagonists []. The research highlights the development of a novel synthetic route using a dipolar cycloaddition reaction and Cope elimination to access these compounds, which have a chiral center.
Relevance: Both Compound 29 and Compound 35, like 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, incorporate fluorine atoms within their structures []. This consistent use of fluorine substitution points to its significance in drug design, potentially for optimizing binding affinity, metabolic stability, or other desirable properties.
Compound Description: This compound serves as a key intermediate in synthesizing a range of substituted pyridothiazine derivatives [].
Relevance: The incorporation of a trifluoromethyl group in this pyridothiazine derivative aligns with the use of fluorine in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. This commonality underscores the use of fluorine-containing groups in medicinal chemistry, likely to modulate pharmacological properties.
Compound Description: This series of indazole derivatives has been synthesized and evaluated for its anticancer, antioxidant, and antimicrobial properties [].
Relevance: This series shares the core indazole structure with 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole [], making them structurally related.
Compound Description: The molecular structure of this compound has been determined using X-ray diffraction []. The study highlights the gauche conformation of the methyl and ethyl groups in its structure.
Relevance: The presence of a fluorine substituent in this benzo[ij]quinolizine derivative mirrors the fluorine substitution in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. This shared structural feature suggests a potential similarity in their physicochemical properties.
Compound Description: This compound, specifically its pure tetrahydrate L-arginine salt form, is a focus of research for its high purity [].
Relevance: The presence of fluorine substitution in this benzoquinolizine derivative aligns with the use of fluorine in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole [].
Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate
Compound Description: This compound is a crucial intermediate in synthesizing phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase (NNRTI) [].
Relevance: This compound, containing a halogenated indole ring, exhibits structural parallels to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, particularly the presence of a halogen substituent on the indole core []. This structural similarity suggests a potential for shared synthetic strategies or building blocks.
Compound Description: The crystal structure of this compound has been resolved using X-ray diffraction [].
Relevance: This compound, bearing a bromine substituent, shares a structural feature with 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. The presence of bromine in both molecules might contribute to similar reactivity profiles or interactions with biological targets.
5-(1H-Indol-2-yl)-1- and 2-methyl-6,7-dihydro-2H-indazole Isomers
Compound Description: These compounds are regioisomers, meaning they have the same molecular formula but differ in the arrangement of their atoms []. The study focuses on their regiospecific synthesis, highlighting the ability to selectively synthesize either isomer.
Relevance: Both isomers contain an indazole core, establishing a clear structural connection with 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. Despite variations in the substitution patterns, this shared core structure suggests potential similarities in their chemical properties.
Compound Description: This group of compounds includes modified purine and pyrimidine bases with a fluoro-hydroxypropyl substituent [].
Relevance: This group of compounds demonstrates the use of fluorine in modifying nucleoside structures [], a concept that might be relevant to the design and function of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, especially if it interacts with nucleic acids.
Compound Description: Polymorphs and salts of this compound are identified as potential PI3 kinase inhibitors []. PI3 kinases are a family of enzymes involved in cell growth, survival, and signaling and are implicated in various diseases, including cancer.
Relevance: This compound, similar to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, features an indazole core []. This structural commonality suggests a potential for shared synthetic building blocks or strategies during their production.
Compound Description: A novel synthetic process for producing this compound is described []. This process optimizes the synthesis, making it more efficient and practical for potential applications.
Relevance: This compound, incorporating a trifluoromethyl group, reflects a shared structural motif with 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, signifying the use of fluorine-containing substituents in both cases [].
1-(2-Bromo-4,5-dimethoxybenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde and 2-Butyl-4-chloro-1-(6-methyl-1,3-benzodioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde
Compound Description: The crystal structures of these compounds, determined using X-ray diffraction, reveal various intermolecular interactions, including C-halogen...π and C-H...π interactions [].
Relevance: The presence of a bromine substituent in 1-(2-Bromo-4,5-dimethoxybenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde mirrors a key structural feature in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. This shared characteristic suggests these compounds might exhibit comparable reactivity or physicochemical characteristics due to the bromine substitution.
Compound Description: This compound, particularly its tosylate salt, acts as a MEK inhibitor []. MEK kinases are key players in the MAPK signaling pathway, often dysregulated in cancer cells.
Relevance: The presence of fluorine substitution in this benzimidazole derivative, similar to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, suggests a shared understanding of the importance of fluorine in drug design [].
Compound Description: These are synthetic cannabinoids detected in materials like electronic cigarette oils []. A UPLC method was developed to simultaneously quantify these compounds in such materials.
Relevance: ADB-BUTINACA, MDMB-4en-PINACA, and 4F-ABUTINACA contain an indazole core structure, establishing a direct structural link to 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole []. This shared scaffold suggests a potential for common synthetic pathways or starting materials in their production.
Compound Description: These compounds represent a series of diastereomeric aldol products obtained from the reaction of 7-bromo-5-pyrido-1,4-benzodiazepin-2-one with various aldehydes and ketones []. The study focuses on their synthesis, diastereoselectivity, and absolute configuration.
Relevance: Each compound in this series features a bromine substituent directly attached to a benzodiazepine ring, highlighting a structural similarity to the bromine-substituted indazole in 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.